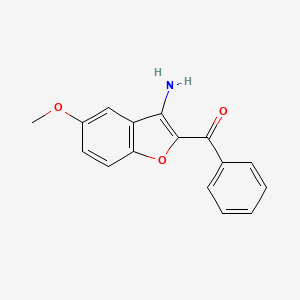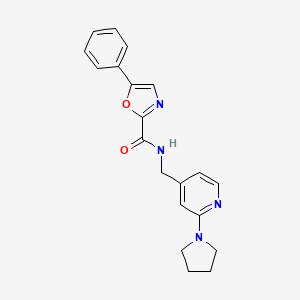
5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidine ring, a pyridine ring, an oxazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation and functionalization of the pyrrolidine, pyridine, oxazole, and phenyl rings . The exact methods would depend on the desired stereochemistry and substitution patterns .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure. The pyrrolidine ring, for example, is a five-membered nitrogen-containing heterocycle that can adopt various conformations due to its non-planarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists widely use pyrrolidine-based structures due to several key features:
Researchers have reported bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Kinase Inhibition
The compound’s chiral moiety influences kinase inhibition. Some derivatives exhibit nanomolar activity against CK1γ and CK1ε. Further modifications can enhance this activity .
Anti-Tubercular Activity
While not directly studied for this compound, related imidazole-containing compounds have been evaluated for anti-tubercular activity. Investigating similar properties for our compound could be valuable .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(20-23-14-17(26-20)16-6-2-1-3-7-16)22-13-15-8-9-21-18(12-15)24-10-4-5-11-24/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIVKPCZRSUDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

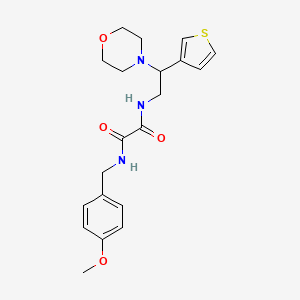
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2699240.png)
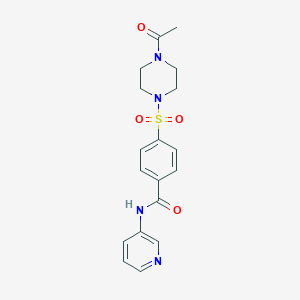
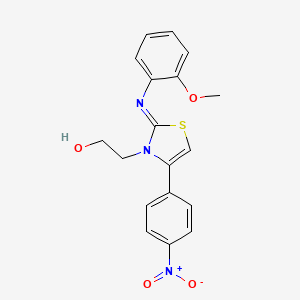

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699249.png)
![3-[3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid](/img/structure/B2699250.png)

